Highest Singlet Oxygen Quantum Yield Among Positional Isomers
In a direct comparative study of free‑base meso‑tetrakis(bromophenyl)porphyrins, the meta‑substituted derivative (5,10,15,20‑tetrakis(3‑bromophenyl)porphyrin) achieved a singlet oxygen quantum yield (ΦΔ) of 0.585, exceeding the ortho‑substituted (ΦΔ = 0.445) and para‑substituted (ΦΔ = 0.412) analogs [1]. This quantifiable advantage is attributed to the optimal balance between heavy‑atom‑induced intersystem crossing and electronic perturbation imparted by the meta‑positioned bromine atoms.
| Evidence Dimension | Singlet oxygen quantum yield (ΦΔ) |
|---|---|
| Target Compound Data | ΦΔ = 0.585 |
| Comparator Or Baseline | Ortho‑bromophenyl free‑base porphyrin: ΦΔ = 0.445; Para‑bromophenyl free‑base porphyrin: ΦΔ = 0.412 |
| Quantified Difference | Meta‑substituted ΦΔ is 1.31‑fold higher than ortho and 1.42‑fold higher than para |
| Conditions | Free‑base porphyrins in solution; singlet oxygen detection via laser flash photolysis [1] |
Why This Matters
Higher singlet oxygen quantum yield directly correlates with enhanced photosensitizing efficacy, making the meta‑bromo derivative the superior choice for photodynamic therapy and photocatalytic oxidation applications where maximizing reactive oxygen species generation is critical.
- [1] Kabeya, H.G., Sebiawu, G., Kalulu, T.M., Ntumba, J.K., Managa, M., Mack, J., Nyokong, T., Ngoy, P.B. (2026). Activités antimicrobiennes photodynamiques et études de photolyse laser éclair des porphyrines d'étain méso-tétrakis (2-bromophényl), méso-tétrakis (3-bromophényl) et méso-tétrakis (4-bromophényl). Revue Congolaise des Sciences et Technologies, 5(1), 229. DOI: 10.59228/rcst.026.v5.i1.229 View Source
